![molecular formula C18H20N2O4S B609162 2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide CAS No. 1646499-97-9](/img/structure/B609162.png)
2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide
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Overview
Description
“2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide”, also known as ML 382, is a potent and selective positive allosteric modulator of MrgX1 . It has a molecular formula of C18H20N2O4S and a molecular weight of 360.42 .
Molecular Structure Analysis
The molecular structure of ML 382 is represented by the formula C18H20N2O4S . Unfortunately, the search results do not provide a detailed molecular structure analysis.Scientific Research Applications
Modulation of G-Protein-Coupled Receptors
ML382 is a positive allosteric modulator of Mas-related G-protein-coupled receptor X1 (MrgprX1, MrgX1, SNSR4), a G-protein coupled receptor selectively expressed in dorsal root ganglion (DRG) neurons . This modulation can have significant implications in various biological processes controlled by these receptors.
Pain Management
ML382 has been shown to be involved in the management of pain. It enhances the ability of BAM8-22 to inhibit high-voltage-activated Ca2+ channels and attenuate spinal nociceptive transmission . Both BAM8-22 and ML382 effectively attenuated evoked, persistent, and spontaneous pain without causing obvious side effects .
Itch Management
MrgX1, the receptor that ML382 modulates, is believed to be a functional ortholog of mouse MrgC11, which has been shown to be involved in itch . Therefore, ML382 could potentially be used in the management of itch.
Antimicrobial Activity
2-Aminobenzamide derivatives, a class of compounds to which ML382 belongs, have been synthesized and tested against various bacterial and fungal strains . These compounds have shown potential as antimicrobial agents.
Enantioseparation Studies
The cyclopropyl-containing sulfonyl amino acid structure of ML382 has been used in studies focusing on the development of a chromatographic enantioselective method suitable for distinguishing and quantifying resulting isomers .
Neurological Research
Given its role in modulating G-protein-coupled receptors in DRG neurons, ML382 could potentially be used in neurological research, particularly in studies focusing on the role of these receptors in various neurological conditions .
Mechanism of Action
Target of Action
The primary target of ML382 is the Mas-related G protein-coupled receptor X1 (MRGPRX1) . This receptor is a promising target for pain inhibition, mainly because of its restricted expression in nociceptors within the peripheral nervous system .
Mode of Action
ML382 is a potent and selective positive allosteric modulator of MRGPRX1 . It enhances the ability of the peptide ligand BAM8-22 to inhibit high-voltage-activated calcium channels and attenuate spinal nociceptive transmission . This means that ML382 increases the potency of BAM8-22, demonstrating that ML382 is a positive allosteric modulator of MRGPRX1 .
Biochemical Pathways
The activation of MRGPRX1 by ML382 leads to the inhibition of high-voltage-activated calcium channels . This results in the attenuation of spinal nociceptive transmission, which is a key pathway in the perception of pain . The exact downstream effects of this pathway modulation by ML382 are still under investigation.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug
Result of Action
The molecular and cellular effects of ML382’s action primarily involve the modulation of MRGPRX1 and the subsequent inhibition of high-voltage-activated calcium channels . This leads to the attenuation of spinal nociceptive transmission, effectively reducing the perception of pain . Both ML382 and BAM8-22 effectively attenuated evoked, persistent, and spontaneous pain without causing obvious side effects .
properties
IUPAC Name |
2-(cyclopropylsulfonylamino)-N-(2-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-17-10-6-5-9-16(17)19-18(21)14-7-3-4-8-15(14)20-25(22,23)13-11-12-13/h3-10,13,20H,2,11-12H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSLEKLNDJJJLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide |
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